molecular formula C37H51N7O7 B1246689 Enamidonin

Enamidonin

Cat. No.: B1246689
M. Wt: 705.8 g/mol
InChI Key: HEQUMWPCRPDUAA-WTKBPMQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Enamidonin is a complex organic molecule with potential applications in various scientific fields. This compound features multiple conjugated double bonds, a hydroxyl group, and a complex bicyclic structure, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the bicyclic core, the introduction of the benzyl and dimethyl groups, and the final coupling with the hydroxytetradeca-2,4,9-trienamide moiety. The reaction conditions typically require the use of strong bases, protecting groups, and specific catalysts to ensure the desired stereochemistry and functional group compatibility.

    Formation of the Bicyclic Core: This step involves the cyclization of a linear precursor using a strong base such as sodium hydride or potassium tert-butoxide.

    Introduction of Benzyl and Dimethyl Groups: This step requires the use of benzyl chloride and dimethyl sulfate in the presence of a base like sodium hydroxide.

    Coupling with Hydroxytetradeca-2,4,9-trienamide: This final step involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation with palladium on carbon (Pd/C) as a catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium methoxide, sodium ethoxide.

Major Products

    Oxidation: Formation of a ketone.

    Reduction: Formation of a fully saturated compound.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. The exact pathways and targets would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Enamidonin shares similarities with other bicyclic compounds and amides, such as:
    • This compound analogs.
    • Other complex amides with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C37H51N7O7

Molecular Weight

705.8 g/mol

IUPAC Name

(2E,4E,9E)-N-[(E)-3-[[(5S)-5-benzyl-14,14-dimethyl-3,6,9,15-tetraoxo-1,4,7,10,13-pentazabicyclo[10.2.1]pentadecan-8-yl]methylamino]-3-oxoprop-1-enyl]-13-hydroxytetradeca-2,4,9-trienamide

InChI

InChI=1S/C37H51N7O7/c1-26(45)16-12-9-7-5-4-6-8-10-15-19-31(46)38-21-20-32(47)39-23-29-34(49)40-24-30-36(51)44(37(2,3)43-30)25-33(48)41-28(35(50)42-29)22-27-17-13-11-14-18-27/h7-11,13-15,17-21,26,28-30,43,45H,4-6,12,16,22-25H2,1-3H3,(H,38,46)(H,39,47)(H,40,49)(H,41,48)(H,42,50)/b9-7+,10-8+,19-15+,21-20+/t26?,28-,29?,30?/m0/s1

InChI Key

HEQUMWPCRPDUAA-WTKBPMQGSA-N

Isomeric SMILES

CC(CC/C=C/CCC/C=C/C=C/C(=O)N/C=C/C(=O)NCC1C(=O)NCC2C(=O)N(CC(=O)N[C@H](C(=O)N1)CC3=CC=CC=C3)C(N2)(C)C)O

Canonical SMILES

CC(CCC=CCCCC=CC=CC(=O)NC=CC(=O)NCC1C(=O)NCC2C(=O)N(CC(=O)NC(C(=O)N1)CC3=CC=CC=C3)C(N2)(C)C)O

Synonyms

enamidonin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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